4,6-Dichloro-3-(3-nitrophenyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-3-(3-nitrophenyl)pyridazine is a heterocyclic aromatic compound that contains a pyridazine ring substituted with chlorine atoms at the 4 and 6 positions and a nitrophenyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-(3-nitrophenyl)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-nitrophenylhydrazine and 4,6-dichloropyridazine.
Condensation Reaction: The 3-nitrophenylhydrazine is reacted with 4,6-dichloropyridazine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-(3-nitrophenyl)pyridazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are typical methods.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Nucleophilic Substitution: Substituted pyridazine derivatives with various functional groups.
Reduction: Amino-substituted pyridazine derivatives.
Oxidation: Oxidized pyridazine derivatives with additional functional groups.
Scientific Research Applications
4,6-Dichloro-3-(3-nitrophenyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in pests.
Materials Science: It is utilized in the synthesis of advanced materials, including polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-(3-nitrophenyl)pyridazine depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit DNA topoisomerase, leading to anticancer activity.
Agrochemical Activity: As a pesticide, it may disrupt essential biological processes in pests, such as enzyme function or cellular respiration.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-3-(2-nitrophenyl)pyridazine
- 4,6-Dichloro-3-(4-nitrophenyl)pyridazine
- 4,6-Dichloro-3-(3-aminophenyl)pyridazine
Uniqueness
4,6-Dichloro-3-(3-nitrophenyl)pyridazine is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 4 and 6 positions of the pyridazine ring also contributes to its distinct chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
80591-52-2 |
---|---|
Molecular Formula |
C10H5Cl2N3O2 |
Molecular Weight |
270.07 g/mol |
IUPAC Name |
4,6-dichloro-3-(3-nitrophenyl)pyridazine |
InChI |
InChI=1S/C10H5Cl2N3O2/c11-8-5-9(12)13-14-10(8)6-2-1-3-7(4-6)15(16)17/h1-5H |
InChI Key |
WJFDNXFKDDOTRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.